molecular formula C17H22N4O2 B2622858 2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole CAS No. 1172988-44-1

2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole

Cat. No.: B2622858
CAS No.: 1172988-44-1
M. Wt: 314.389
InChI Key: RLISUWVPIQRVLS-UHFFFAOYSA-N
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Description

2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 5-methoxy-1H-1,3-benzodiazole with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The cyclopropanecarbonyl group is introduced through a subsequent reaction with cyclopropanecarbonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole has been explored in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity

Uniqueness

2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its cyclopropanecarbonyl and methoxy groups contribute to its unique properties compared to other similar compounds.

Properties

IUPAC Name

cyclopropyl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-13-4-5-14-15(10-13)19-16(18-14)11-20-6-8-21(9-7-20)17(22)12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLISUWVPIQRVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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